
Mometasone furoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Mometasone furoate is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Mometasone furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Mometasone furoate is a corticosteroid medication utilized for its anti-inflammatory and immunosuppressive properties . It is available in various formulations, including creams, ointments, and nasal sprays, which allows for a broad spectrum of applications .
Indications and Applications
This compound is used to manage several conditions:
- Allergic Rhinitis: this compound nasal spray is effective for treating allergic rhinitis symptoms like rhinorrhea and sneezing in individuals aged 2 years and older . Meta-analysis has demonstrated that this compound nasal spray significantly reduces total nasal symptom scores and individual symptoms such as nasal stuffiness, congestion, rhinorrhea, sneezing, and nasal itching .
- Nasal Polyps and Chronic Rhinosinusitis: The prescription formulation of this compound nasal spray is indicated for treating chronic rhinosinusitis with nasal polyps in patients 18 years and older . Studies have shown that this compound nasal spray can reduce bilateral polyp grade and improve congestion and obstruction scores .
- Asthma: Inhaled this compound is used as a prophylactic treatment for asthma in patients aged 4 years and older .
- Dermatitis and Pruritus: Topical formulations of this compound, such as creams and ointments, are prescribed for the symptomatic treatment of dermatitis and pruritus in patients aged 2 years and older . It has been found to be a highly effective treatment for steroid-responsive dermatoses, with a limited potential for local and systemic side effects . Clinical trials have shown that this compound cream 0.1% applied once daily is as effective as betamethasone dipropionate cream 0.05% applied twice daily in treating inflammatory dermatoses like psoriasis .
Clinical Studies
Efficacy in Allergic Rhinitis: A meta-analysis of randomized, double-blind, placebo-controlled clinical trials assessed the efficacy of this compound nasal spray (MFNS) in treating allergic rhinitis (AR). The study included 2998 participants, with 1534 receiving MFNS and 1464 receiving a placebo. MFNS was associated with a significant reduction in total nasal symptom scores (SMD -0.49, 95% CI: -0.60 to -0.38; P < 0.00001) .
Treatment of Nasal Polyps: A randomized controlled trial evaluated this compound nasal spray (NS) for nasal polyps. This compound NS doses of 200 μg administered once or twice daily produced greater reductions in bilateral polyp grade compared to placebo, with twice-daily dosing showing statistical significance (P = .04). Both regimens also resulted in statistically superior improvements in congestion and/or obstruction scores versus placebo over one month (P = .01 for once-daily dosing; P<.001 for twice-daily dosing) .
Safety and Efficacy in Dermatoses: A study compared the safety and efficacy of this compound cream 0.1% applied once daily to betamethasone dipropionate cream 0.05% applied twice daily in patients with steroid-responsive inflammatory dermatoses. The results showed that both drugs were highly effective, with no significant difference between the two groups at the end of the treatment period. This compound exhibited only slight evidence of skin atrophy, which was not observed before four to twelve weeks of treatment .
Safety and Tolerability
Mechanism of Action
Mometasone furoate exerts its effects by binding to glucocorticoid receptors in the skin cells. This binding inhibits the release of inflammatory mediators such as histamines, leukotrienes, and prostaglandins. The compound also reduces the activity of immune cells like macrophages and lymphocytes, thereby decreasing inflammation and immune response . The molecular targets and pathways involved include the inhibition of phospholipase A2 and the suppression of arachidonic acid metabolism .
Comparison with Similar Compounds
Clobetasol propionate: Another potent topical corticosteroid used for similar skin conditions.
Betamethasone dipropionate: A corticosteroid with comparable anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Comparison: Mometasone furoate is unique due to its high potency and low systemic absorption, making it effective for treating severe skin conditions with minimal side effects. Compared to clobetasol propionate and betamethasone dipropionate, this compound has a better safety profile for long-term use .
Biological Activity
Mometasone furoate (MF) is a potent synthetic corticosteroid widely used for its anti-inflammatory properties. This article explores the biological activity of MF, focusing on its mechanisms of action, efficacy in clinical applications, and metabolic pathways.
This compound exerts its biological effects primarily through binding to glucocorticoid receptors (GR) in target cells. Upon binding, it induces conformational changes that facilitate the receptor's translocation to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA. This interaction leads to:
- Increased Expression of Anti-inflammatory Proteins : It promotes the transcription of genes that encode anti-inflammatory proteins.
- Inhibition of Pro-inflammatory Cytokines : MF suppresses the expression of pro-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-5 (IL-5) by blocking transcription factors like nuclear factor kappa B (NF-kB) and activator protein-1 (AP-1) .
The high affinity of MF for GR—22 times greater than dexamethasone—enhances its efficacy in reducing inflammation .
Clinical Efficacy
This compound has been extensively studied for various conditions, including asthma, allergic rhinitis, and nasal polyps. The following table summarizes key findings from clinical trials:
Pharmacokinetics and Metabolism
This compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes. Studies indicate that it is metabolized into at least five metabolites, with significant differences observed between species:
- Metabolites : The major metabolites include MET1 and MET2, both exhibiting glucocorticoid receptor binding affinity but with lower potency than MF itself .
- Half-life : The apparent half-life in human liver tissue is significantly longer than that in rat liver tissue, indicating species-specific metabolic pathways .
Case Studies
- Efficacy in Allergic Rhinitis : A study involving 200 μg doses of MF nasal spray showed statistically significant improvements in nasal congestion and overall symptom relief compared to placebo over a four-month period .
- Impact on Nasal Polyps : In a controlled trial assessing patients with nasal polyps, MF demonstrated superior efficacy in reducing polyp size when administered twice daily compared to a control group .
- Cancer Research : Recent studies have indicated that MF may inhibit the progression of head and neck tumors by inducing apoptosis and regulating the cell cycle, suggesting potential therapeutic applications beyond traditional corticosteroid uses .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying mometasone furoate in pharmaceutical formulations?
- Methodology : Use reverse-phase ultra-performance liquid chromatography (RP-UPLC) with UV detection for high sensitivity and specificity. For identification, thin-layer chromatography (TLC) can confirm retention time consistency against standards. Quantify via internal standardization (e.g., budesonide dipropionate) to minimize matrix effects. Ensure method validation per ICH guidelines, including limits of detection (LOD) and quantification (LOQ) .
- Key Parameters : Column type (C18), mobile phase (acetonitrile:phosphate buffer), flow rate (1.0 mL/min), and wavelength (244 nm). For TLC, use silica gel plates and a chloroform:methanol (9:1) solvent system .
Q. What is the molecular mechanism underlying this compound’s anti-inflammatory activity?
- Mechanistic Insight : this compound binds to glucocorticoid receptors (NR3C1), inhibiting phospholipase A2 and downstream pro-inflammatory mediators (e.g., leukotrienes). It suppresses Th2 cytokines (IL-4, IL-5) in CD4+ T cells, reducing eosinophil recruitment and epithelial inflammation .
- Experimental Validation : Use in vitro models (e.g., human leukocyte cultures) to measure cytokine suppression via ELISA. In vivo, assess eosinophil counts in murine asthma models .
Q. How does this compound’s safety profile compare to other topical corticosteroids?
- Safety Data : Preclinical studies in rabbits and guinea pigs show no skin/eye irritation (OECD 404, 405) and weak sensitization potential (OECD 406). Ames tests and chromosomal aberration assays confirm low mutagenicity .
- Clinical Relevance : Compare systemic exposure via plasma cortisol suppression assays. Mometasone exhibits minimal hypothalamic-pituitary-adrenal (HPA) axis suppression at therapeutic doses .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data across this compound trials for psoriasis?
- Case Study : A 1995 study found conflicting efficacy between mometasone monotherapy and combination therapy (mometasone + salicylic acid).
- Resolution Strategy : Conduct meta-regression to adjust for covariates (disease severity, formulation differences). Use survival analysis to compare time-to-relief endpoints, censoring non-responders at predefined intervals .
- Data Tools : Apply Cox proportional hazards models for time-to-event data and ANOVA for symptom score reductions .
Q. What pharmacokinetic/pharmacodynamic (PK/PD) models predict cortisol suppression from systemic mometasone exposure?
- Model Framework : Sigmoid Emax models correlate mometasone AUC24 with 24-hour urinary cortisol excretion. Incorporate covariates (e.g., body weight, CYP3A4 polymorphisms) using NONMEM software .
- Validation : Use sparse sampling in crossover studies to estimate intra-subject variability. Assign non-quantifiable cortisol values as ½ LLOQ to avoid bias .
Q. How can advanced analytical techniques improve detection of this compound in biological matrices?
- Innovative Approach : Combine HPLC-MS/MS with solid-phase extraction (SPE) for plasma samples. Optimize ionization parameters (ESI+ mode, m/z 521.4 → 355.2 for quantification) .
- Method Development : Validate using incurred sample reanalysis (ISR) to ensure precision (<15% CV). Include deuterated internal standards (e.g., mometasone-d3) for accuracy .
Q. What experimental designs optimize the evaluation of mometasone’s immunomodulatory effects in comorbid conditions (e.g., asthma + allergic rhinitis)?
- Design Considerations : Use factorial designs to assess drug interactions (e.g., mometasone + loratadine). Measure biomarkers like serum IgE and sputum eosinophils.
- Statistical Power : Conduct sample size calculations based on pilot data (e.g., 80% power to detect 20% reduction in symptom scores). Employ mixed-effects models for longitudinal data .
Q. Methodological Guidelines
- Cross-Study Comparisons : Standardize endpoints (e.g., FEV1 for asthma, TNSS for rhinitis) to enable meta-analyses .
- Quality Control : Use certified reference materials (e.g., PHR1400) traceable to USP/Ph. Eur. monographs for assay validation .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing and GCP for clinical trials .
Properties
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19,21,31H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,21+,24+,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMFGQZHJDGCX-ZULDAHANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023333 | |
Record name | Mometasone furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
521.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Mometasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In asthma, mometasone is believed to inhibit mast cells, eosinophils, basophils, and lymphocytes. There is also evidence of inhibition of histamine, leukotrienes, and cytokines. Corticosteroids diffuse across cell membranes into the cytosol of cells where they bind to glucocorticoid receptors to produce their activity. Mometasone furoate has a particularly high receptor affinity compare to other corticosteroids, 22 times higher than that of [dexamethasone]. Mometasone furoate binding to a glucocorticoid receptor causes conformational changes in the receptor, separation from chaperones, and the receptor moves to the nucleus. Once at the nucleus, receptors dimerize and bind to a DNA sequence known as the glucocorticoid response element which either increases expression of anti-inflammatory molecules or inhibits expression of pro-inflammatory molecules (such as interleukins 4 and 5). Mometasone furoate also reduces inflammation by blocking transcription factors such as activator-protein-1 and nuclear factor kappa B (NF-kappaB). | |
Record name | Mometasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
83919-23-7 | |
Record name | Mometasone furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83919-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mometasone furoate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083919237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mometasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nasonex | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746171 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mometasone furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-, (11β,16α) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.600 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOMETASONE FUROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04201GDN4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
215-228 | |
Record name | Mometasone furoate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14512 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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